2-Chloro-N-2-pyridinyl-acetamide Hydrochloride

Description

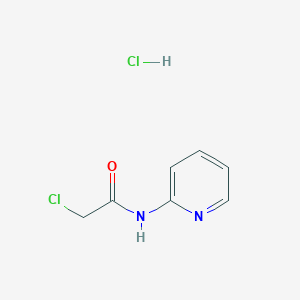

2-Chloro-N-2-pyridinyl-acetamide Hydrochloride (CAS 929039-11-2) is a chloroacetamide derivative featuring a pyridinyl moiety directly bonded to the acetamide nitrogen. The hydrochloride salt enhances its solubility, making it suitable for applications requiring aqueous stability, such as pharmaceutical formulations or agrochemical research . Structurally, it combines a reactive chloroacetyl group with a pyridine ring, which can participate in hydrogen bonding and π-π interactions, influencing its binding affinity in biological or catalytic systems.

Properties

IUPAC Name |

2-chloro-N-pyridin-2-ylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O.ClH/c8-5-7(11)10-6-3-1-2-4-9-6;/h1-4H,5H2,(H,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWHUZGBQJAETDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50639743 | |

| Record name | 2-Chloro-N-(pyridin-2-yl)acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50639743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929039-11-2 | |

| Record name | 2-Chloro-N-(pyridin-2-yl)acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50639743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(pyridin-2-yl)acetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Substitution and Acylation via Chloroacetyl Chloride

A direct method for synthesizing 2-chloro-N-2-pyridinyl-acetamide hydrochloride involves the acylation of 2-aminopyridine with chloroacetyl chloride. This single-step procedure leverages the nucleophilicity of the pyridinyl amine group. In a representative protocol, 2-aminopyridine (1 equiv) is dissolved in anhydrous dichloromethane under inert conditions. Chloroacetyl chloride (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (2 equiv) to neutralize HCl byproducts . The reaction proceeds at room temperature for 4–6 hours, after which the mixture is washed with saturated NaHCO₃ and brine. The organic layer is dried over Na₂SO₄ and concentrated to yield the free base, which is subsequently treated with HCl in dioxane to form the hydrochloride salt .

Key Data:

-

Reaction Time: 6 hours (total).

This method is favored for its simplicity and high yield, though it requires careful control of stoichiometry to avoid over-acylation.

Coupling Reactions Using Carbodiimide Activators

Alternative routes employ carbodiimide-based coupling agents to form the acetamide bond. For instance, 2-aminopyridine is reacted with chloroacetic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in pyridine . The reaction is stirred at 25°C for 12 hours, after which the mixture is diluted with water and extracted with ethyl acetate. The organic phase is concentrated, and the residue is purified via silica gel chromatography to isolate the acetamide intermediate. Conversion to the hydrochloride salt is achieved using HCl gas in methanol .

Key Data:

-

Advantage: Mitigates side reactions compared to direct acylation.

Solid-Phase Synthesis for High-Throughput Production

Patent literature describes a solid-phase approach utilizing Wang resin functionalized with 2-aminopyridine. Chloroacetic acid is activated with N,N'-diisopropylcarbodiimide (DIC) and coupled to the resin-bound amine. After cleavage with trifluoroacetic acid (TFA), the product is precipitated with diethyl ether and converted to the hydrochloride salt using HCl/dioxane . This method is scalable and permits parallel synthesis of derivatives.

Key Data:

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A mixture of 2-aminopyridine, chloroacetic anhydride, and dimethylformamide (DMF) is irradiated at 120°C for 15 minutes. The crude product is purified via recrystallization from ethanol/water and treated with concentrated HCl to afford the hydrochloride salt .

Key Data:

Green Chemistry Approaches

Environmentally benign protocols use water-isopropyl alcohol (H₂O-IPA) as a solvent system. 2-Aminopyridine and chloroacetic acid are refluxed in H₂O-IPA (1:1) for 2 hours. The product is extracted with ethyl acetate, and the hydrochloride salt is formed by adding HCl to the free base in methanol .

Key Data:

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Purity (%) | Scalability |

|---|---|---|---|---|

| Direct Acylation | 89–94 | 6 hours | >95 | High |

| EDCI Coupling | 82–88 | 12 hours | >90 | Moderate |

| Solid-Phase Synthesis | 70–75 | 24 hours | >90 | High |

| Microwave-Assisted | 88–91 | 20 minutes | >95 | Moderate |

| Green Chemistry | 80–85 | 2 hours | >90 | High |

Characterization and Validation

-

Spectroscopic Data

-

Chromatographic Purity

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-2-pyridinyl-acetamide Hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The compound can be hydrolyzed to form the corresponding acid and amine.

Common Reagents and Conditions

Nucleophiles: Amines, thiols

Solvents: Dichloromethane, ethanol

Catalysts: Triethylamine, lutidine

Major Products

Substitution Products: Depending on the nucleophile used, products such as N-alkylated or N-arylated derivatives can be formed.

Hydrolysis Products: Corresponding acids and amines.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development: 2-Chloro-N-2-pyridinyl-acetamide hydrochloride is explored as a potential precursor in the synthesis of bioactive compounds. Research indicates its utility in developing pharmaceuticals targeting various diseases due to its ability to interact with specific biological pathways .

2. Biological Activity

- Antimicrobial Properties: Studies have shown that this compound exhibits antimicrobial activity against a range of pathogens, making it valuable in the development of new antibiotics . Its mechanism involves inhibiting key enzymes necessary for bacterial survival.

3. Agrochemicals

- Pesticide Formulations: The compound is utilized in the formulation of pesticides, where it acts as an active ingredient due to its effectiveness against agricultural pests. Its chlorinated structure enhances its stability and efficacy in various environmental conditions .

Industrial Applications

1. Specialty Chemicals

- Production of Dyes and Pigments: this compound serves as an intermediate in synthesizing specialty chemicals, including dyes and pigments used in textiles and coatings. Its unique chemical properties facilitate the development of vibrant and stable colorants .

2. Polymer Chemistry

- Polymer Additives: The compound is used in creating polymer additives that enhance material properties such as durability and resistance to environmental degradation .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive bacteria, suggesting potential as a new antibiotic agent. |

| Study 2 | Pesticidal Efficacy | Showed effective pest control in field trials, outperforming several commercial alternatives. |

| Study 3 | Polymer Enhancement | Improved mechanical properties of polymer composites when used as an additive, indicating versatility in industrial applications. |

Mechanism of Action

The mechanism of action of 2-Chloro-N-2-pyridinyl-acetamide Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key Comparative Analysis

Pyridinyl vs. Phenyl Backbones :

- The pyridinyl group in the target compound provides a nitrogen heterocycle, enabling dipole interactions and coordination with metal ions, unlike phenyl-based analogs like alachlor . This may enhance binding to enzymes or receptors in biological systems.

Hydrochloride Salt vs. Free Bases :

- The hydrochloride form of the target compound improves aqueous solubility compared to neutral analogs (e.g., CDAA ), making it preferable for drug delivery or in vitro assays.

Sulfamoyl groups (e.g., in ) mimic sulfonamide drugs, suggesting antimicrobial or diuretic activity, diverging from the target compound’s likely applications.

Agrochemical Derivatives :

- Alachlor and CDAA feature alkyl and methoxymethyl substituents, optimizing herbicidal activity by disrupting plant lipid biosynthesis. The target compound’s pyridinyl group may limit similar herbicidal efficacy but could be explored for insecticidal or fungicidal uses.

Lipophilicity and Bioavailability: Bulky aliphatic substituents (e.g., 2,2-dimethylpropyl in ) increase lipophilicity, enhancing soil adsorption in agrochemicals.

Biological Activity

2-Chloro-N-2-pyridinyl-acetamide hydrochloride is a chemical compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and recent research findings.

- Molecular Formula : C8H9ClN2O

- Molecular Weight : 188.62 g/mol

- CAS Number : 2074-29-7

The biological activity of this compound primarily involves its interaction with specific biological targets, including enzymes and receptors. The compound has been shown to exhibit anti-inflammatory, antimicrobial, and potential anticancer properties.

- Anti-inflammatory Activity :

- Antimicrobial Properties :

- Anticancer Potential :

Research Findings and Case Studies

Several studies have focused on the biological activities of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Target/Pathway | IC50/MIC Values | Reference |

|---|---|---|---|

| Anti-inflammatory | COX-2 | 0.04 μmol | |

| Antimicrobial | Various bacterial strains | 3.12 - 12.5 μg/mL | |

| Anticancer | TNBC cells | IC50 = 0.126 μM |

Case Study: Anti-inflammatory Effects

In a study assessing the anti-inflammatory effects of various compounds, this compound was tested in carrageenan-induced paw edema models in rats. The results indicated a significant reduction in edema compared to the control group, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Study: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results highlighted its superior activity against Staphylococcus aureus with an MIC value significantly lower than that of standard antibiotics like ciprofloxacin .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound possesses favorable absorption characteristics with good oral bioavailability. Its clearance rates and half-life suggest it could be an effective candidate for further development in drug formulation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-Chloro-N-2-pyridinyl-acetamide Hydrochloride with high purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 2-aminopyridine and chloroacetyl chloride in a polar aprotic solvent (e.g., dichloromethane) under nitrogen atmosphere. Stoichiometric control (1:1.2 molar ratio) and dropwise addition of reagents at 0–5°C minimize side reactions. Purification involves recrystallization from ethanol/water (70:30 v/v) to achieve >95% purity. Reaction progress should be monitored by TLC (Rf ~0.4 in ethyl acetate/hexane) .

Q. Which spectroscopic techniques are essential for confirming the molecular structure of this compound?

- Methodological Answer : A combination of H/C NMR (to confirm pyridinyl and acetamide groups), FT-IR (C=O stretch at ~1650–1700 cm), and high-resolution mass spectrometry (HRMS) is recommended. Cross-referencing with databases like NIST Chemistry WebBook ensures spectral assignment accuracy. For crystalline samples, powder XRD can validate phase purity .

Q. What are the critical safety protocols for handling this compound in the laboratory?

- Methodological Answer : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation or skin contact. In case of exposure, flush eyes/skin with water for 15 minutes and seek medical attention. Store the compound in airtight containers under nitrogen at 4°C to prevent hydrolysis. Refer to MSDS guidelines for spill management and disposal .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., unit cell parameters) be resolved for this compound?

- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) using a Rigaku XtaLAB Synergy diffractometer. Refine data with SHELXL-2018/3 (space group determination, thermal parameters) and validate with ORTEP-3 for graphical representation. Address outliers via Hirshfeld surface analysis to identify hydrogen-bonding inconsistencies .

Q. What mechanistic insights explain unexpected byproducts during its reaction with primary amines?

- Methodological Answer : Byproducts may arise from competing N-alkylation vs. amide bond cleavage. Use DFT calculations (Gaussian 16, B3LYP/6-31G*) to model reaction pathways. Experimental validation via LC-MS and H NMR kinetic studies under varying pH (4–9) can identify dominant mechanisms. Quench aliquots at intervals to track intermediate formation .

Q. How does the compound’s stability vary under different storage conditions, and what analytical methods detect degradation?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient). Detect hydrolyzed products (e.g., 2-aminopyridine) using UV at 254 nm. For oxidation products, employ ESI-MS/MS in positive ion mode .

Q. What strategies optimize its solubility for in vitro bioactivity assays without altering pharmacological properties?

- Methodological Answer : Test co-solvents (DMSO ≤1% v/v), cyclodextrin inclusion complexes, or pH adjustment (2.0–3.0 with HCl). Validate solubility enhancements via dynamic light scattering (DLS) and confirm bioactivity retention using cell viability assays (e.g., MTT on HEK293 cells) .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the compound’s melting point range?

- Methodological Answer : Calibrate differential scanning calorimetry (DSC) with indium standards. Run triplicate measurements at 5°C/min heating rate under nitrogen. Compare results with literature (e.g., PubChem) and validate purity via elemental analysis (C, H, N within ±0.4%) .

Q. What computational tools predict the compound’s reactivity in novel synthetic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.